1-Methyl-2-[4-(trifluoromethyl)phenyl]indole
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Overview
Description
1-Methyl-2-[4-(trifluoromethyl)phenyl]indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a trifluoromethyl group on the phenyl ring enhances the compound’s chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . For this specific compound, the starting materials include 4-(trifluoromethyl)phenylhydrazine and 1-methyl-2-formylindole. The reaction typically occurs in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods: Industrial production of this compound often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of recyclable catalysts and solvents can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used under controlled temperature conditions.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.
Major Products:
Nitration: 1-Methyl-2-[4-(trifluoromethyl)phenyl]-3-nitroindole
Bromination: 1-Methyl-2-[4-(trifluoromethyl)phenyl]-3-bromoindole
Oxidation: this compound-2,3-dione
Reduction: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indoline
Scientific Research Applications
1-Methyl-2-[4-(trifluoromethyl)phenyl]indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: By interacting with these targets, the compound can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-Methyl-2-phenylindole: Lacks the trifluoromethyl group, resulting in lower lipophilicity and stability.
1-Methyl-2-[4-(methyl)phenyl]indole: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and biological activity.
1-Methyl-2-[4-(chloromethyl)phenyl]indole:
Uniqueness: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole is unique due to the trifluoromethyl group’s influence on its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H12F3N |
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Molecular Weight |
275.27 g/mol |
IUPAC Name |
1-methyl-2-[4-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C16H12F3N/c1-20-14-5-3-2-4-12(14)10-15(20)11-6-8-13(9-7-11)16(17,18)19/h2-10H,1H3 |
InChI Key |
KZIKKQAQXLGHDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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